molecular formula C6H2BrF4N B12953624 5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B12953624
M. Wt: 243.98 g/mol
InChI Key: UFNMZEVUPOEGFL-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 4-fluoro-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to high-purity products suitable for commercial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The bromine and fluorine atoms can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, fluorine, and trifluoromethyl groups provides a distinct electronic environment that can be exploited in various chemical transformations and applications .

Properties

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

IUPAC Name

5-bromo-4-fluoro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrF4N/c7-3-2-12-5(1-4(3)8)6(9,10)11/h1-2H

InChI Key

UFNMZEVUPOEGFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)F

Origin of Product

United States

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